(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride
Description
(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride is a chiral amine derivative with a 2,4-dimethylphenyl substituent attached to the ethanamine backbone. The compound exists in the (S)-enantiomeric form and is stabilized as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₁₀H₁₆ClN, with a molecular weight of 193.69 g/mol (calculated from ). The synthesis involves reacting 2-(2,4-dimethylphenyl)ethan-1-amine with hydrogen chloride in 1,4-dioxane .
This compound serves as a key intermediate in medicinal chemistry, particularly in the development of receptor-targeted agents.
Properties
IUPAC Name |
(1S)-1-(2,4-dimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)8(2)6-7;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJOLDFDJBUDBQ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group of 2,4-dimethylbenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Formation of Hydrochloride Salt: The (1S)-enantiomer is then converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated resolution techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structurally analogous compounds differ in substituent type, position, and stereochemistry. Below is a detailed analysis and comparison:
Substituted Phenyl Ethanamine Hydrochlorides
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Substituent Type: Methyl vs. Halogen vs. Alkyl: Chlorine () and fluorine () introduce electronegativity and polarity, affecting solubility and intermolecular interactions. Bulky Groups: The tert-butyl group () increases steric hindrance, which may reduce membrane permeability but enhance selectivity for sterically sensitive targets.
Substituent Position :
- Ortho vs. Para Substitution : Chlorine at the ortho position () may induce torsional strain, whereas para-substituted isopropyl groups () provide symmetrical bulk.
- 2,4-Dimethyl vs. 2,6-Dimethoxy : The latter (e.g., QV-9620 in ) creates a distinct spatial arrangement, influencing binding to asymmetric receptor sites.
Stereochemistry :
- All listed compounds are chiral, with the (S)-configuration being predominant. Enantiomeric purity (e.g., 95–98% in ) is critical for pharmacological specificity.
Biological Activity
(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride, also known as a derivative of phenylethylamine, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₀H₁₄ClN
- Molecular Weight: 189.68 g/mol
- IUPAC Name: this compound
The compound features two methyl groups on the phenyl ring at positions 2 and 4, which significantly influence its chemical reactivity and biological interactions.
This compound primarily acts as a ligand for various neurotransmitter receptors. Its biological activity is mediated through interactions with:
- Dopaminergic Receptors: It may enhance dopamine signaling, which is crucial for mood regulation and motor control.
- Adrenergic Receptors: The compound may influence norepinephrine pathways, impacting arousal and stress responses.
- Serotonergic Receptors: Potential effects on serotonin levels suggest applications in mood disorders.
The ability of this compound to cross the blood-brain barrier enhances its relevance in treating neuropsychiatric conditions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity:
- Stimulant Properties: Similar to other compounds in its class, it may exhibit stimulant effects.
- Neurotransmitter Modulation: Studies have shown that it can modulate neurotransmitter release and uptake across various systems.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Dopaminergic Activity | Enhances dopamine release | |
| Adrenergic Activity | Modulates norepinephrine pathways | |
| Serotonergic Activity | Potential antidepressant effects | |
| Stimulant Effects | Exhibits stimulant-like properties |
Case Studies
-
Neuropharmacological Studies:
- In vivo studies indicated that this compound can reduce symptoms associated with depression and anxiety by enhancing dopaminergic and serotonergic signaling pathways.
- Receptor Binding Studies:
- Comparative Analysis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
